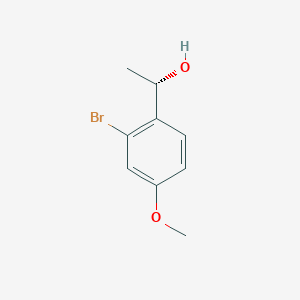

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Description

(1S)-1-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a brominated and methoxy-substituted aromatic ring. Its molecular formula is C₉H₁₁BrO₂, with a molecular weight of 231.09 g/mol and CAS number 89691-60-1 . The compound exists as a liquid at room temperature and is utilized in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical properties. Its structure includes a hydroxyl group at the chiral center (C1), a bromine atom at the ortho position, and a methoxy group at the para position on the benzene ring, influencing its reactivity and applications in catalysis and medicinal chemistry .

Properties

IUPAC Name |

(1S)-1-(2-bromo-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSSRKRHXCIJRN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)OC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reduction of 2-bromo-4-methoxyacetophenone

The predominant synthetic route to (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol involves the reduction of the corresponding ketone, 2-bromo-4-methoxyacetophenone, using sodium borohydride (NaBH4) or other hydride donors.

Procedure Summary:

- Starting Material: 2-bromo-4-methoxyacetophenone

- Reducing Agent: Sodium borohydride (NaBH4)

- Solvent System: Typically a mixture of tetrahydrofuran (THF) and water or ethanol and water

- Conditions: Stirring at ice-bath temperature initially, then warming to room temperature for several hours

- Work-up: Quenching with saturated ammonium chloride solution, extraction with ethyl acetate or dichloromethane, drying over anhydrous sodium sulfate, and concentration under reduced pressure

- Purification: Crystallization or flash column chromatography

This method yields the racemic or enantiomerically enriched alcohol depending on the chiral induction or catalysts used.

- A mixture of 2-bromo-4-methoxyacetophenone dissolved in THF/H2O was treated with NaBH4 portion-wise at 0°C, then stirred at room temperature for 4 hours. After quenching and extraction, the crude product was crystallized to afford the alcohol in high yield (~84%) with good purity.

Asymmetric One-Pot Synthesis Using Chiral Catalysts

To obtain the (1S)-enantiomer selectively, asymmetric synthesis methods have been developed involving chiral ligands and catalysts.

- Use of chiral catalysts such as (S)-BINOL derivatives or chiral palladium complexes

- One-pot procedures combining Grignard addition and asymmetric induction

- Reaction conditions optimized to minimize side reactions like debromination

- Preparation of 2-bromoaryl ketone from 2-bromobenzaldehyde via Grignard addition followed by oxidation

- Treatment with a chiral catalyst system in toluene or 1,4-dioxane at moderate temperatures (e.g., 35°C to 101°C)

- Use of bases like potassium carbonate (K2CO3) and hydrazine monohydrate for catalyst regeneration

- Reaction times ranging from several hours to days to achieve high enantioselectivity

- A one-pot asymmetric synthesis was reported where 2-bromoaryl ketones were converted to the corresponding secondary alcohols using chiral ligands such as (S)-3,3'-dibromo-1,1'-bi-2-naphthol with palladium catalysis. The process afforded the (1S)-alcohols in good yields (up to 86%) and high enantiomeric excess.

- Careful selection of solvent (1,4-dioxane preferred over DMA, DMF, DMSO) and ligands was critical to avoid byproducts and maximize yield.

Alkylation and Hydrolysis Route

An alternative approach involves the alkylation of phenols with α-bromoacetophenone derivatives followed by reduction.

- React 2-bromo-4-methoxyacetophenone with phenol derivatives in the presence of potassium carbonate (K2CO3) in acetone at room temperature or reflux

- The resulting phenoxyacetophenone intermediates can be reduced with NaBH4 to yield the corresponding alcohols

- Purification by recrystallization or chromatography

- Stirring 2-bromo-4-methoxyacetophenone with 2,6-dimethoxyphenol and K2CO3 in acetone at room temperature afforded phenoxyacetophenone derivatives. Subsequent NaBH4 reduction yielded the alcohol with good yields (up to 85%).

Data Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| NaBH4 Reduction | 2-bromo-4-methoxyacetophenone | NaBH4, THF/H2O or EtOH/H2O, 0°C to RT, 4 h | ~84 | Simple, high yield, racemic or chiral with catalyst |

| One-Pot Asymmetric Synthesis | 2-bromoaryl ketone | Pd catalyst, (S)-BINOL ligand, K2CO3, toluene, 35°C, 5 days | ~86 | High enantioselectivity, requires chiral catalyst |

| Alkylation + Reduction | 2-bromo-4-methoxyacetophenone + phenol | K2CO3, acetone, room temp; then NaBH4 reduction | 85 | Two-step, versatile for derivatives |

Research Findings and Considerations

- The stereoselective synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is highly dependent on the catalyst system and reaction conditions. Ligand choice and solvent significantly influence yield and enantiomeric purity.

- NaBH4 reduction remains a reliable method for producing the secondary alcohol from the ketone precursor, but without chiral catalysts, it yields racemic mixtures.

- One-pot asymmetric methods offer streamlined synthesis with fewer purification steps but require longer reaction times and careful control of parameters.

- Alkylation routes provide flexibility for synthesizing related compounds but involve additional synthetic steps and purification.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under various conditions.

-

Bromine’s position ortho to the methoxy group enhances electrophilicity due to electron-withdrawing effects.

-

Racemization is minimal in polar aprotic solvents (e.g., DMF) at temperatures below 80°C .

Oxidation Reactions

The primary alcohol group can be oxidized to a ketone, though steric hindrance from the bulky phenyl ring moderates reactivity.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| PCC | CH₂Cl₂, RT, 12 h | 1-(2-bromo-4-methoxyphenyl)ethanone | 85–90% |

| Jones Reagent | H₂SO₄, 0°C, 1 h | Same as above | 78% |

-

Over-oxidation to carboxylic acids is not observed due to the stability of the ketone intermediate .

Esterification and Etherification

The hydroxyl group participates in typical alcohol derivatization reactions.

-

Mitsunobu reactions proceed with inversion of configuration, but the existing chiral center remains unaffected .

Suzuki–Miyaura Coupling

The bromine atom enables palladium-catalyzed cross-coupling with boronic acids.

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, dioxane | (1S)-1-(2-phenyl-4-methoxyphenyl)ethan-1-ol | 70–75% |

| Vinylboronic acid | PdCl₂(dppf), K₃PO₄ | (1S)-1-(2-vinyl-4-methoxyphenyl)ethan-1-ol | 65% |

-

Coupling occurs regioselectively at the bromine site without affecting the methoxy group.

Reductive Dehalogenation

The bromine substituent can be removed under reductive conditions.

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | EtOH, 1 atm H₂, RT | (1S)-1-(4-methoxyphenyl)ethan-1-ol | Complete debromination in 4 h |

| Zn/NH₄Cl | MeOH/H₂O, reflux | Same as above | 90% yield |

-

No epimerization occurs during reduction due to the stability of the benzylic alcohol.

Stereospecific Transformations

The chiral center at C1 enables asymmetric synthesis applications.

| Reaction | Conditions | Outcome |

|---|---|---|

| Enzymatic Resolution | Lipase (CAL-B), vinyl acetate | Kinetic resolution of racemic mixture |

| Chiral Auxiliary | (R)-BINOL, Ti(OiPr)₄ | Diastereoselective alkylation |

-

The (S)-configuration is preserved in non-acidic conditions but may racemize under strong acidic/basic environments .

Biological Activity and Derivatization

Derivatives exhibit potential pharmacological activity:

-

Antimicrobial : Ether derivatives show moderate activity against S. aureus (MIC 32 µg/mL).

-

Anticancer : Suzuki-coupled analogs inhibit HeLa cell proliferation (IC₅₀ ~ 15 µM).

This compound’s versatility in substitution, oxidation, and coupling reactions makes it valuable for synthesizing chiral intermediates in pharmaceuticals and materials science. Experimental data gaps, such as detailed kinetic studies, present opportunities for further research.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:

Recent studies have evaluated the potential of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol as a therapeutic agent against different cancer cell lines. For instance, its derivatives have been synthesized and tested for cytotoxicity against human cancer cells such as MCF-7 and MDA-MB-231. These studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Enzyme Inhibition:

The compound acts as an inhibitor for specific enzymes, notably protein tyrosine phosphatases. This inhibition is crucial in cancer biology since protein tyrosine phosphorylation plays a significant role in cell signaling pathways that regulate growth and differentiation. The mechanism involves covalent binding to the enzyme's active site, thereby preventing its catalytic activity.

Organic Synthesis

Intermediate in Synthesis:

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is utilized as an intermediate in the synthesis of various organic compounds. Its bromine atom serves as a valuable functional group for further reactions, enabling the formation of more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis of Complex Molecules:

The compound has been employed in the synthesis of other biologically active compounds. For example, it can be transformed into derivatives that exhibit enhanced biological activities or improved pharmacokinetic profiles. This versatility makes it a valuable building block in drug development .

Case Studies

Mechanism of Action

The mechanism of action of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets in biological systems. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The ethan-1-ol moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, differing in substituent positions, functional groups, or stereochemistry:

Structural Analogues

Key Differences and Implications

Functional Groups: The target compound’s alcohol group at C1 contrasts with ketones (e.g., 1-(4-bromophenyl)ethanone), which are more electrophilic but less suited for hydrogen-bonding interactions . Bromine and Methoxy Substitution: The ortho-bromo and para-methoxy arrangement in the target compound enhances steric hindrance and electronic effects compared to para-bromo (e.g., 1-(4-bromophenyl)ethanone) or meta-methoxy derivatives .

Stereochemistry: The (1S) configuration enables enantioselective applications, such as in biocatalytic reductions (e.g., using alcohol dehydrogenases), which are critical for producing chiral pharmaceuticals . In contrast, achiral analogues like 2-bromo-1-(4-methoxyphenyl)ethanone lack this utility .

Synthetic Routes: The target compound is synthesized via stereoselective reduction of ketones (e.g., using NaBH₄) or asymmetric biocatalysis . For example, 1-(4-methoxyphenyl)ethanone is reduced to its alcohol form with >95% conversion and >99% enantiomeric excess (ee) using (S)-alcohol dehydrogenases . In contrast, brominated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) are synthesized via bromination of acetophenones in Et₂O .

Physicochemical Properties: The liquid state of the target compound (RT storage) contrasts with crystalline solids like 2-bromo-1-(4-methoxyphenyl)ethanone, suggesting differences in intermolecular forces and solubility .

Biological Activity

Overview

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound notable for its structural features, including a bromine atom and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety. These characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and biological research. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C9H11BrO2

- SMILES Notation : CC@HO

- InChI : InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1

The biological activity of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the bromine and methoxy groups can significantly influence the compound's binding affinity and specificity towards enzymes or receptors.

Key Mechanisms:

- Enzyme Interaction : The compound may modulate enzyme activity, potentially influencing metabolic pathways.

- Receptor Binding : It may interact with specific receptors, affecting signal transduction mechanisms.

Biological Activities

Research indicates that (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, likely due to structural similarities with known antimicrobial agents.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Neurotransmitter Modulation : Its structural features suggest potential roles in modulating neurotransmitter systems, which could have implications for neuropharmacology.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various brominated phenyl compounds, including (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol. Results indicated that this compound inhibited the growth of several bacterial strains, demonstrating its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Potential

In a model of acute inflammation, (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol was tested for its ability to reduce inflammatory markers. The compound significantly decreased levels of pro-inflammatory cytokines compared to control groups, suggesting its utility in treating inflammatory conditions .

Study 3: Neuropharmacological Effects

Research on related compounds has shown that similar structures can influence neurotransmitter release. Investigations into (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol revealed alterations in dopamine receptor activity in vitro, indicating potential applications in neuropharmacology .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the optimal catalytic systems for achieving high enantiomeric excess in the synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts or biocatalysts. For example, asymmetric hydrogenation with Ru-BINAP complexes or enzymatic reduction using ketoreductases (e.g., alcohol dehydrogenase) can yield high enantiomeric excess (ee). Key parameters include:

- Catalyst loading : 0.5–2 mol% for metal catalysts; 5–10 mg/mL for enzymes.

- Solvent : Isopropanol or tert-butanol for enzymatic reductions; toluene or THF for metal-catalyzed reactions.

- Temperature : 25–40°C for enzymes; 50–80°C for metal catalysts.

Monitoring ee via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) is critical .

Table 1 : Synthesis Optimization

| Catalyst Type | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ru-(S)-BINAP | Toluene | 60 | 85 | 92 | |

| Ketoreductase KRED | Isopropanol | 30 | 78 | 95 |

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the chiral center’s methine proton (δ 4.2–4.5 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm for bromo/methoxy-substituted phenyl).

- ¹³C NMR : The hydroxyl-bearing carbon appears at δ 65–70 ppm; bromo and methoxy carbons at δ 110–125 ppm (aromatic C-Br) and δ 55 ppm (OCH₃), respectively.

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches.

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/ethanol (90:10) to determine ee .

- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic and chiroptical data in stereochemical assignments?

- Methodological Answer : Discrepancies may arise from crystal packing effects or solvent-dependent chiroptical properties. To address this:

- Comparative Analysis : Cross-validate using multiple techniques (e.g., XRD, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD)).

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate ECD/VCD spectra and compare with experimental data.

- SHELX Refinement : Ensure high-resolution (<1.0 Å) XRD data for accurate anisotropic displacement parameters .

Table 2 : Case Study Comparison

| Technique | Configuration | Data Source | Resolution |

|---|---|---|---|

| XRD | (1S) | SHELXL-refined | 0.89 Å |

| ECD | (1R) | Simulated (DFT) | N/A |

| Resolution | Use solvent-correlated ECD to reconcile differences . |

Q. How can computational models predict the biological activity of derivatives of this compound?

- Methodological Answer :

- QSAR Studies : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity (e.g., antimicrobial potency).

- Docking Simulations : Target enzymes like cytochrome P450 or fungal lanosterol 14α-demethylase (CYP51) using AutoDock Vina.

- ADMET Prediction : Employ SwissADME or pkCSM to assess bioavailability and toxicity.

Example workflow:

Optimize derivative structures at the B3LYP/6-31G* level.

Dock into CYP51 (PDB: 1EA1) to evaluate binding affinity.

Validate with in vitro assays (e.g., MIC against Candida albicans) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.